3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one
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Overview
Description
3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a central carbon atom connected to two different ring systems. The presence of hydroxyl groups and a naphthyl moiety further enhances its chemical reactivity and potential utility in research and industry .
Preparation Methods
The synthesis of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves the reaction of fluorescein hydrazide with an excess of 2-hydroxy-1-naphthaldehyde in acetonitrile. This reaction results in the formation of the desired compound, which can be isolated and purified through crystallization . The reaction conditions include maintaining the temperature at around 293 K and using a multi-scan absorption correction method during the crystallization process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the imine group, leading to the formation of amines.
Scientific Research Applications
3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a fluorescent dye due to its excellent fluorescence properties, making it useful in various analytical techniques.
Biology: The compound is employed in biological assays to label and track biomolecules, aiding in the study of cellular processes.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and imine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The spiro structure also contributes to its ability to fit into specific binding sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar compounds to 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one include:
Fluorescein: A widely used fluorescent dye with similar structural features but lacking the spiro configuration.
Rhodamine: Another fluorescent dye with a different core structure but similar applications in labeling and tracking biomolecules.
Coumarin: Known for its fluorescence properties, coumarin derivatives are used in similar applications but have a different chemical backbone. The uniqueness of 3’,6’-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9’-xanthen]-3(2H)-one lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C31H20N2O5 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
3',6'-dihydroxy-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H20N2O5/c34-19-10-12-25-28(15-19)38-29-16-20(35)11-13-26(29)31(25)24-8-4-3-7-22(24)30(37)33(31)32-17-23-21-6-2-1-5-18(21)9-14-27(23)36/h1-17,34-36H/b32-17+ |
InChI Key |
OVDOJFWIHQPXLE-VTNSRFBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=O)C4=CC=CC=C4C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=O)C4=CC=CC=C4C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)O |
Origin of Product |
United States |
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